molecular formula C6H2BrCl2NO2 B3057383 2-Bromo-3,4-dichloro-1-nitrobenzene CAS No. 80026-18-2

2-Bromo-3,4-dichloro-1-nitrobenzene

Cat. No.: B3057383
CAS No.: 80026-18-2
M. Wt: 270.89 g/mol
InChI Key: UQXHDRHVSHCNGL-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichloro-1-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dichloro-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Bromo-3,4-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the bromination of 3,4-dichloronitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichloro-1-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the bromine and chlorine atoms can still participate in substitution reactions under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and halogens makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Bromination: Bromine in the presence of iron(III) bromide.

Major Products Formed

    Reduction: 2-Bromo-3,4-dichloroaniline.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3,4-dichloro-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichloro-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloronitrobenzene
  • 1-Bromo-3,4-dichlorobenzene
  • 3,4-Dichlorobenzyl bromide

Uniqueness

2-Bromo-3,4-dichloro-1-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific interactions with biological targets, making it valuable for various applications.

Properties

IUPAC Name

3-bromo-1,2-dichloro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXHDRHVSHCNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513787
Record name 2-Bromo-3,4-dichloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80026-18-2
Record name 2-Bromo-3,4-dichloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Substituted nitrobenzenes, not hitherto described in the chemical literature, used in the preparation of substituted anilines as hereinbefore described in Reference Example 2, were prepared as follows: (a) 2,3-Dichloro-6-nitroaniline [29 g; prepared by a modification (reaction at 125° C.) of the procedure described by Beilstein and Kurbatow, Ann., 192, 235 (1878)] was dissolved with stirring at 55°-60° C. in glacial acetic acid (350 ml). A solution of sodium nitrite (11 g) in concentrated sulphuric acid (80 ml) was then added to the solution thus obtained with stirring over 15 minutes at a temperature of 55°-60° C. maintained by intermittent cooling with water. The red solution obtained was cooled to 15° C. and poured, with stirring, into a solution of cuprous bromide (20 g) in concentrated hydrobromic acid (200 ml) and ice (500 g). The mixture was allowed to attain laboratory temperature, heated for one hour at 60° C. and then steam-distilled. The distillate obtained was extracted with diethyl ether (6×500 ml). The combined ethereal extracts were washed successively with aqueous sodium hydroxide solution (2N; 3×750 ml and water (2×500 ml), dried over anhydrous sodium sulphate and filtered. The filtrate was evaporated to dryness to give a yellow powder, which was then crystallised from hexane (125 ml) to give 2-bromo-3,4-dichloronitrobenzene (26.7 g), m.p. 73° C., in the form of yellow crystals.
[Compound]
Name
Substituted nitrobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted anilines
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Reaction Step Two
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Type
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Reaction Step Three
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11 g
Type
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Reaction Step Four
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80 mL
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Reaction Step Four
Name
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Reaction Step Five
[Compound]
Name
cuprous bromide
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500 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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